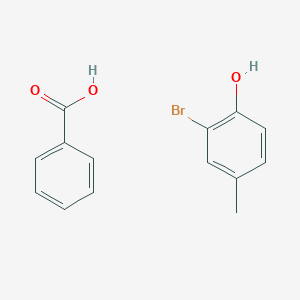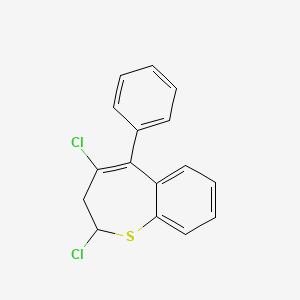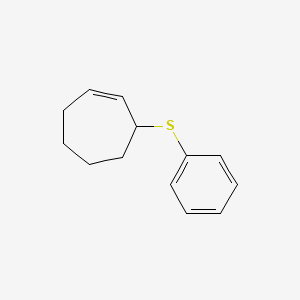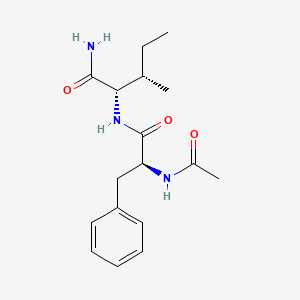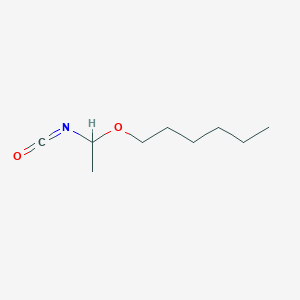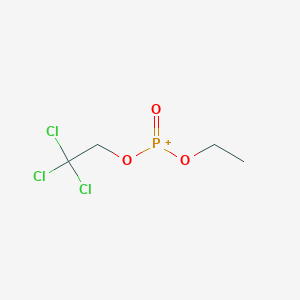
Ethoxy(oxo)(2,2,2-trichloroethoxy)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxy(oxo)(2,2,2-trichloroethoxy)phosphanium is a chemical compound with the molecular formula C4H7Cl3O4P. It is a member of the organophosphorus compounds, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of an ethoxy group, an oxo group, and a 2,2,2-trichloroethoxy group attached to a phosphorus atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethoxy(oxo)(2,2,2-trichloroethoxy)phosphanium typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. This approach is widely used due to its convenience and efficiency . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethoxy(oxo)(2,2,2-trichloroethoxy)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy or trichloroethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to reflux conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
Ethoxy(oxo)(2,2,2-trichloroethoxy)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethoxy(oxo)(2,2,2-trichloroethoxy)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The pathways involved in its action include signal transduction and metabolic processes, which are influenced by the presence of the phosphorus atom and its substituents.
Vergleich Mit ähnlichen Verbindungen
Ethoxy(oxo)(2,2,2-trichloroethoxy)phosphanium can be compared with other similar organophosphorus compounds, such as:
Dimethylphosphine oxide: Similar in structure but lacks the trichloroethoxy group.
Triphenylphosphine oxide: Contains phenyl groups instead of ethoxy and trichloroethoxy groups.
Diethylphosphine oxide: Similar but with ethyl groups instead of ethoxy and trichloroethoxy groups.
The uniqueness of this compound lies in the presence of the trichloroethoxy group, which imparts distinct chemical properties and reactivity compared to other organophosphorus compounds.
Eigenschaften
CAS-Nummer |
66116-52-7 |
|---|---|
Molekularformel |
C4H7Cl3O3P+ |
Molekulargewicht |
240.42 g/mol |
IUPAC-Name |
ethoxy-oxo-(2,2,2-trichloroethoxy)phosphanium |
InChI |
InChI=1S/C4H7Cl3O3P/c1-2-9-11(8)10-3-4(5,6)7/h2-3H2,1H3/q+1 |
InChI-Schlüssel |
GJRQYEAVXZCHOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[P+](=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)

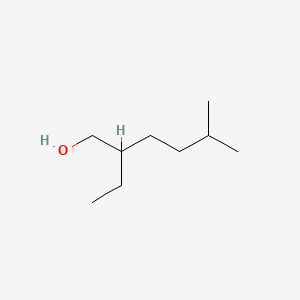
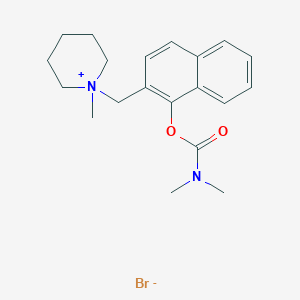


![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
